molecular formula C16H16N4O2 B2508837 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one CAS No. 2097930-70-4

1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one

Cat. No.: B2508837
CAS No.: 2097930-70-4
M. Wt: 296.33
InChI Key: IRSZKVOXLHFFSD-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one is a synthetic piperazin-2-one derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring a piperazin-2-one core, such as this one, are recognized as privileged scaffolds in drug discovery due to their versatility in interacting with biological targets . Research Applications and Potential Mechanisms While specific data on this compound is limited, research on structurally analogous molecules suggests potential areas of investigation. A closely related compound, 1-(pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one, has been studied for its potential antidepressant activity, where the piperazine moiety is known for its interactions with serotonin and dopamine receptors . Such compounds may function as serotonin reuptake inhibitors, enhancing serotonin levels in the synaptic cleft, which is a key mechanism for alleviating symptoms of depression . Furthermore, preliminary studies on similar derivatives have indicated potential anticancer and neuroprotective properties, possibly through mechanisms involving cytotoxicity against specific cancer cell lines or the inhibition of oxidative stress pathways . Chemical Structure and Properties The molecular structure of this compound includes a piperazin-2-one core substituted at the 1-position with a pyridin-3-yl group and at the 4-position with a 2-(pyridin-3-yl)acetyl moiety. The presence of dual pyridine rings may influence the compound's solubility and its ability to form hydrogen bonds, which can be critical for binding to enzymatic or receptor targets . Handling and Usage This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Proper safety protocols, including the use of personal protective equipment (PPE) and working in a fume hood, must be observed during handling .

Properties

IUPAC Name

1-pyridin-3-yl-4-(2-pyridin-3-ylacetyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(9-13-3-1-5-17-10-13)19-7-8-20(16(22)12-19)14-4-2-6-18-11-14/h1-6,10-11H,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSZKVOXLHFFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one typically involves the reaction of pyridine derivatives with piperazine. One common method includes the acylation of piperazine with pyridine-3-acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The pyridine rings can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an alcohol solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one in combating viral infections. Research indicates that compounds with similar structures exhibit antiviral properties against various viruses, including HIV and influenza. For instance, derivatives of piperazine have shown efficacy in inhibiting viral replication in cell cultures, suggesting that this compound may also possess similar capabilities.

Antitumor Properties

The compound has been investigated for its antitumor effects. Research has demonstrated that certain piperazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. The specific application of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one in cancer therapy remains an area for further exploration.

Neuropharmacological Effects

Studies suggest that piperazine derivatives can act as antagonists at various neurotransmitter receptors, including histamine and sigma receptors. These interactions may lead to therapeutic effects in conditions such as anxiety and depression. There is ongoing research into the neuropharmacological applications of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one, particularly regarding its potential to modulate neurotransmitter systems.

Enzyme Inhibition

1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, compounds with similar structures have shown promise in inhibiting proteases and kinases that are critical for the progression of certain diseases, including cancer and viral infections.

Molecular Probes

The compound's structure allows it to be utilized as a molecular probe in biochemical assays. Its ability to bind selectively to certain biological targets makes it a candidate for developing diagnostic tools or therapeutic agents that can be used to study disease mechanisms.

Case Study 1: Antiviral Screening

A study screened various piperazine derivatives for antiviral activity against HIV. The results indicated that compounds structurally related to 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one exhibited significant inhibition of viral replication at low micromolar concentrations. This suggests a potential pathway for developing new antiviral therapies based on this compound's structure.

Case Study 2: Cancer Cell Line Testing

In vitro testing on several cancer cell lines showed that derivatives of piperazine could induce apoptosis and inhibit cell proliferation. The specific effects of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one were not fully characterized but indicated a need for further investigation into its mechanisms of action against cancer cells.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of piperazin-2-one derivatives with variable substituents at the 4-position acetyl group. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one Thiophen-2-yl C₁₅H₁₄N₄O₂S 314.36 Sulfur-containing heterocycle; enhanced lipophilicity
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one 2,4-Difluorophenyl C₁₇H₁₅F₂N₃O₂ 331.32 Fluorine atoms improve metabolic stability and membrane permeability
4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one Adamantane-1-carbonyl C₂₀H₂₃N₃O₂ 361.42 Bulky hydrophobic group; potential CNS penetration
4-[2-(1-Methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one 1-Methylindol-3-yl C₂₀H₁₉N₅O₂ 373.40 Indole moiety for serotonin receptor targeting

Key Observations:

  • Electronic Effects : Replacement of pyridin-3-yl with thiophen-2-yl () introduces sulfur, which may alter redox properties and electron distribution.
  • Lipophilicity : The adamantane derivative () exhibits higher molecular weight and hydrophobicity, likely improving blood-brain barrier penetration.
  • Metabolic Stability : Fluorinated analogues () leverage fluorine’s electronegativity to resist oxidative metabolism, a common strategy in drug design.

Physicochemical Properties

Limited data are available for direct comparison, but trends can be inferred:

  • Solubility : The parent compound’s dual pyridine groups may reduce aqueous solubility compared to the thiophene analogue, which has a less polar sulfur atom.
  • Melting Points : Fluorinated derivatives (e.g., ) often exhibit higher melting points due to stronger intermolecular interactions.

Biological Activity

1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, drawing from various scholarly articles and patent literature.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with pyridine and acetyl groups, which are known to influence its pharmacological properties. The synthesis typically involves the reaction of pyridine derivatives with piperazine in the presence of acetic anhydride or similar acetylating agents. The structural formula can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

Antidepressant Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent serotonin (5-HT) reuptake inhibition. For instance, a related compound, 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one, showed significant antidepressant effects in vivo by reducing immobility times in the forced swimming test (FST) and stabilizing serotonin levels in the hypothalamus . This suggests that modifications to the piperazine structure can enhance antidepressant properties.

Anti-Tubercular Activity

In a study focusing on anti-tubercular agents, derivatives similar to 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one were evaluated against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory activity against the pathogen. Notably, certain derivatives demonstrated low cytotoxicity in human embryonic kidney cells, suggesting a favorable safety profile for further development .

Inhibition of SHP2 Activity

The compound has also been explored for its potential as an inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), which is implicated in various cancers. The inhibition of SHP2 activity could provide a novel approach to cancer therapy. Patent literature indicates that compounds with similar structures have been developed specifically for this purpose .

Case Studies

Case Study 1: Antidepressant Evaluation
A series of piperazine derivatives were synthesized and tested for their ability to inhibit serotonin reuptake. Among these, the most promising candidate displayed not only potent inhibition but also favorable pharmacokinetic properties, making it suitable for further clinical evaluation .

Case Study 2: Anti-Tubercular Efficacy
In another study, a compound structurally related to 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one was shown to possess significant anti-tubercular activity with an IC90 of approximately 4.00 μM. These findings highlight the potential for developing new therapies for tuberculosis based on this scaffold .

Data Table

Activity IC50/IC90 Remarks
Serotonin Reuptake InhibitionNot specifiedSignificant antidepressant effects observed
Anti-Tubercular ActivityIC50: 1.35 - 2.18 μMLow cytotoxicity in HEK-293 cells
SHP2 InhibitionNot specifiedPotential application in cancer therapy

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